molecular formula C14H10F2N2O B8770922 5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole

5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole

Cat. No. B8770922
M. Wt: 260.24 g/mol
InChI Key: AMEVLXSURRNVEI-UHFFFAOYSA-N
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Patent
US08309581B2

Procedure details

The title compound was prepared in analogy to Example 19, intermediate c, from 4,5-difluoro-benzene-1,2-diamine (CAS Reg. No. 76179-40-3) and 2-methoxy-benzoic acid (CAS Reg. No. 579-75-9). Brown solid (41%). MS (Turbo Spray): m/z=261.2 (M+H).
[Compound]
Name
intermediate c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[CH:6][C:7]=1[F:8].[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15](O)=O>>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]2[NH:9][C:15]([C:14]3[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=3[O:12][CH3:11])=[N:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
intermediate c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=CC1F)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Step Three
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(NC(=N2)C2=C(C=CC=C2)OC)C=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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